C2-NPY, or C-terminal truncated neuropeptide Y, is a modified form of the neuropeptide Y molecule, which plays a crucial role in various physiological processes, including appetite regulation, stress response, and neuronal signaling. Neuropeptide Y is a 36-amino acid peptide that is widely distributed in the central nervous system and peripheral tissues. C2-NPY specifically lacks certain structural elements that contribute to nonspecific binding, making it a useful tool in pharmacological studies aimed at understanding neuropeptide Y receptor interactions and functions.
C2-NPY is synthesized through solid-phase peptide synthesis, a common method for producing peptides that allows for precise control over the sequence and structure of the final product. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and characterization of the peptide once synthesis is complete .
C2-NPY falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It specifically interacts with neuropeptide Y receptors, which are classified into several subtypes (Y1, Y2, Y4, and Y5). These receptors are G protein-coupled receptors that mediate various physiological responses upon activation by neuropeptide Y or its analogs like C2-NPY.
The synthesis of C2-NPY typically employs solid-phase peptide synthesis techniques. This method allows for high purity and yield of the peptide. The process includes:
Technical details include monitoring the synthesis progress through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure correct peptide formation and purity .
C2-NPY retains much of the structure of native neuropeptide Y but lacks two amino acids at its C-terminus. This modification significantly reduces its affinity for nonspecific binding sites while maintaining receptor specificity.
C2-NPY primarily engages in receptor-ligand interactions rather than undergoing traditional chemical reactions like small organic compounds. Its primary action involves binding to neuropeptide Y receptors (Y1 and Y2), leading to downstream signaling effects.
Binding assays using radiolabeled neuropeptides have shown that C2-NPY can effectively compete with native neuropeptide Y for receptor binding sites. This competitive inhibition is crucial for studying receptor dynamics and pharmacological effects in various biological contexts .
C2-NPY exerts its effects by binding to neuropeptide Y receptors on target cells, which activates intracellular signaling pathways mediated by G proteins. This activation can lead to various physiological responses such as modulation of neurotransmitter release, regulation of food intake, and influence on anxiety levels.
Studies have demonstrated that C2-NPY can cause significant reductions in calcium transients mediated by gamma-aminobutyric acid (GABA), suggesting its role in modulating inhibitory neurotransmission . In experiments involving neuronal cultures, the application of C2-NPY led to long-lasting decreases in calcium levels following initial stimulation.
C2-NPY has significant scientific uses in pharmacology and neuroscience:
Neuropeptide Y (NPY) exhibits remarkable evolutionary conservation across vertebrates, highlighting its fundamental physiological roles. The peptide shares >90% sequence identity between humans and rodents (e.g., humans vs. mice: 100% identity in the receptor-binding C-terminal segment) [2] [9]. This conservation extends to fish and avian species, where NPY maintains critical functions in energy homeostasis and stress response. NPY’s genomic organization—located on chromosome 7 in humans and chromosome 6 in mice—further underscores its biological significance [4] [9]. The NPY signaling system, comprising ligands (NPY, PYY, PP) and receptors (Y1, Y2, Y4, Y5), emerged early in vertebrate evolution and has been co-opted for increasingly complex functions in mammals, including:
Table 1: Evolutionary Conservation of NPY Systems
Species | NPY Sequence Identity (vs. Human) | Key Functions |
---|---|---|
Human (Homo sapiens) | 100% | Food intake, anxiety regulation, circadian rhythms |
Mouse (Mus musculus) | 100% | Stress response, bone formation, angiogenesis |
Zebrafish (Danio rerio) | 85% | Appetite control, neurogenesis |
Chicken (Gallus gallus) | 92% | Energy balance, cardiovascular function |
The NPY receptor family comprises four functional G protein-coupled receptors (GPCRs) in humans (Y1, Y2, Y4, Y5) with distinct structural features, signaling properties, and tissue distributions:
All receptors share a conserved heptahelical transmembrane topology with extracellular N-termini and intracellular C-termini. The Y2 receptor features an extended ECL2 domain forming a β-hairpin structure critical for ligand selectivity [9]. Signaling mechanisms converge on Gi-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP. Additional pathways include:
Table 2: Human NPY Receptor Characteristics
Receptor | Gene Symbol | Chromosomal Location | Primary Signaling | Key Physiological Roles |
---|---|---|---|---|
Y1 | NPY1R | 4q31.3-q32 | ↓ cAMP, ↑ ERK phosphorylation | Vasoconstriction, anxiolysis, adipogenesis |
Y2 | NPY2R | 4q32.1 | ↓ cAMP, GIRK activation | Appetite suppression, anxiety modulation, neurogenesis |
Y4 | PPYR1 | 10q11.2 | ↓ cAMP, ↑ p38 MAPK | Pancreatic secretion, satiety induction |
Y5 | NPY5R | 4q32 | ↓ cAMP, ↑ Ca²⁺ mobilization | Feeding promotion, seizure threshold regulation |
C2-NPY (EVT-1467622; CAS 128806-04-2) is a synthetic Y2 receptor-selective agonist with the chemical name H-Tyr-Cys-Ser-Lys-8-aminooctanoyl-Arg-His-D-Cys-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂. Its design incorporates three strategic modifications from native NPY:
This engineered structure confers high Y2 receptor affinity (pKi = 8.5) with 100-fold selectivity over Y1/Y4/Y5 receptors [7]. Functional studies demonstrate that C2-NPY mimics endogenous NPY signaling at Y2 receptors, inhibiting cAMP accumulation and reducing neuronal excitability in hippocampal circuits [5] [7]. Key pharmacological applications include:
Table 3: Pharmacological Profile of C2-NPY
Parameter | Value | Method | Reference |
---|---|---|---|
Molecular Formula | C₉₆H₁₅₈N₃₂O₂₃S₂ | Mass spectrometry | [1] [10] |
Molecular Weight | 2192.64 g/mol | Calculated from formula | [1] [10] |
Y2 Binding Affinity | pKi = 8.5 | Radioligand competition ([¹²⁵I]PYY) | [7] |
Functional Selectivity | >100-fold vs. Y1/Y4/Y5 | IP accumulation assay | [7] |
Behavioral Efficacy | ED₅₀ = 0.3 mg/kg (anxiolysis) | Murine elevated plus-maze | [5] |
C2-NPY has advanced NPY receptor research by enabling:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: